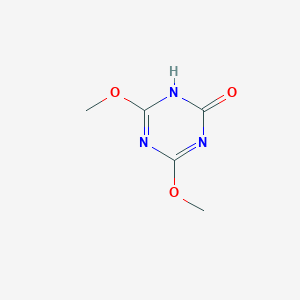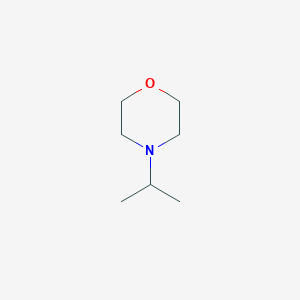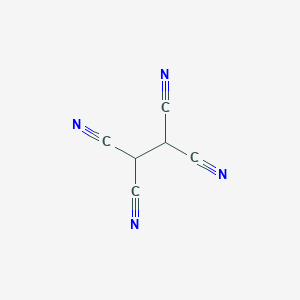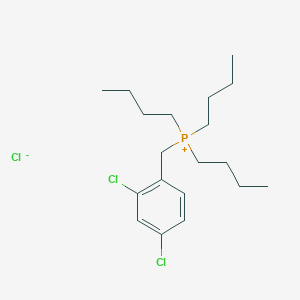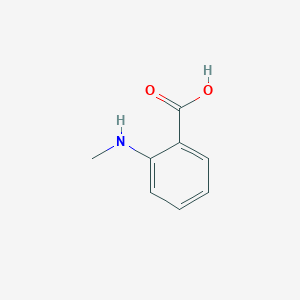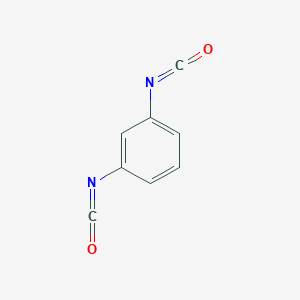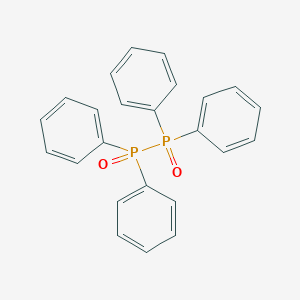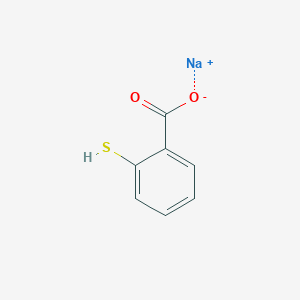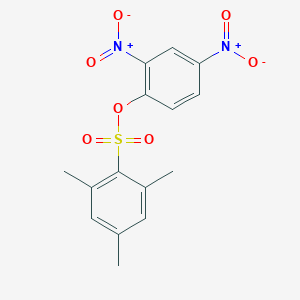
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is a synthetic compound that is used as a precursor for arylamine and arylsulfonamide synthesis . It is a useful class of synthetic precursors, affording either their arylamine or arylsulfonamide counterparts upon amination via regioselective C–O/S–O bond cleavage .
Synthesis Analysis
The synthesis of 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is achieved using specific synthetic methods . For instance, 2,4-dinitrophenol (2.025 g, 11.0 mmol) was dissolved in a flask containing 11 mL of chilled dichloromethane. 4-Methylbenzenesulfonyl chloride (2.090 g, 11.0 mmol) was added dropwise to the stirred solution .Molecular Structure Analysis
The molecular structure of the compound, C 15 H 14 N 2 O 7 S, features a sulfonate group with S=O bond lengths of 1.4198 (19) and 1.4183 (19) Å and a S–O bond length of 1.6387 (18) Å . Viewing down the S–O bond reveals gauche oriented aromatic rings .Chemical Reactions Analysis
The compound is involved in nucleophilic substitution at the sulfonyl group . While the exact mechanism remains largely unknown, experimental work suggests a mechanism analogous to its carbonyl counterpart .Physical And Chemical Properties Analysis
The compound has a monoclinic crystal structure with space group P 2 1 / c (no. 14), a = 6.8773 (10) Å, b = 8.9070 (14) Å, c = 25.557 (4) Å, β = 93.0630 (18)°, V = 1563.3 (4) Å3, Z = 4, T = 173.15 K, μ (MoKα) = 0.251 mm -1, D calc = 1.557 g/cm 3 .Scientific Research Applications
Synthesis and Structural Characterization : The synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate has been described, focusing on its crystallographic characterization. This compound, a type of arylsulfonate, is useful as a synthetic precursor, and its molecular structure has been detailed through experimental work (Stenfors & Ngassa, 2022).
Optimization of Sulfonate Formation : Research has been conducted on optimizing methods for the formation of sulfonates, with a focus on environmental sustainability. This involves the use of an aqueous base with a water-miscible solvent, facilitating the production of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates (Stenfors et al., 2020).
Use in Polymerization : The compound has been used in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene, leading to the production of highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films (Subramanian et al., 2009).
Antimycobacterial Agents : Certain 2,4-dinitrophenylsulfonamides, which can be derived from 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, have been evaluated as potential antimycobacterial agents. These compounds show promise in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).
Chromatographic Analysis : The compound has applications in chromatography for investigating amines in urine and tissues. It acts as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives, which are advantageous in chromatographic analyses (Smith & Jepson, 1967).
Characterization of Phenols : It's used for the characterization of phenols as their 2,4-dinitrophenyl ethers. This process is essential for spectrophotometric and colorimetric quantitative analyses of phenols (Lehmann, 1971).
Future Directions
properties
IUPAC Name |
(2,4-dinitrophenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-9-6-10(2)15(11(3)7-9)25(22,23)24-14-5-4-12(16(18)19)8-13(14)17(20)21/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIGNEMTMAUGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282431 | |
| Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate | |
CAS RN |
1048-37-9 | |
| Record name | NSC25841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIMETHYL-BENZENESULFONIC ACID 2,4-DINITRO-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



